molecular formula C9H20O B010018 3-Ethyl-2-heptanol CAS No. 19780-39-3

3-Ethyl-2-heptanol

Cat. No.: B010018
CAS No.: 19780-39-3
M. Wt: 144.25 g/mol
InChI Key: MMQDVLWWGWJSFS-UHFFFAOYSA-N
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Description

3-Ethyl-2-heptanol is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Metabolism and Toxicology : 3-Methylheptane, a related compound, is used in fuels and solvents and studied for its effects on inducing hyaline droplet nephropathy in rats, providing insights into the metabolism and toxicology of similar compounds like 3-Ethyl-2-heptanol (Serve et al., 1993).

  • Extraction Efficiency in Drug Analysis : A mixture including 2-ethyl hexanol, which is structurally similar to this compound, has been used to enhance extraction efficiency in electromembrane extraction procedures for drug analysis, implying potential applications for this compound in similar contexts (Rahimi & Nojavan, 2018).

  • Food Industry Applications : 3-Heptanol, closely related to this compound, is used as an edible flavor in commercial banana essence, indicating potential applications in food science and flavor chemistry (Sun Baoguo, 2010).

  • Organic Chemistry and Synthesis : Research in organic chemistry includes the use of chelating alcohols to accelerate the samarium diiodide-mediated reduction of 3-heptanone to 3-heptanol, showcasing potential synthetic applications for similar alcohols (Dahlén & Hilmersson, 2001).

  • Pheromone Research : The synthesis of certain enantiomers of alcohols similar to this compound, such as 4-methyl-3-heptanol, contributes to understanding the pheromones of specific insects, suggesting potential applications in entomology and pest control (György Fráter, 1979).

  • Physical Chemistry and Spectroscopy : Studies using infrared spectroscopy on branched heptanol isomers, like this compound, focus on branching effects and steric hindrance, which are significant in understanding aggregation in associating systems (Serra et al., 2017).

Mechanism of Action

Target of Action

3-Ethylheptan-2-ol, also known as 3-Ethyl-2-heptanol, is primarily used in analytical chemistry . It can be used to identify the presence of heptadecane, an important component of petroleum . The compound’s primary targets are therefore the chemical components it interacts with during these analytical processes.

Mode of Action

It is known to interact with its targets (such as heptadecane) in a way that allows for their identification . This interaction likely involves the formation of chemical bonds or intermolecular forces that can be detected using various analytical techniques.

Biochemical Pathways

3-Ethylheptan-2-ol can be used to investigate biosynthesis pathways and metabolic profiles of various compounds found in plants and animals

Result of Action

The molecular and cellular effects of 3-Ethylheptan-2-ol’s action are primarily related to its role in analytical chemistry. By interacting with its targets, 3-Ethylheptan-2-ol allows for the identification and analysis of these targets . The specific results of this action likely depend on the nature of the target and the analytical techniques used.

Properties

IUPAC Name

3-ethylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-6-7-9(5-2)8(3)10/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQDVLWWGWJSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337377
Record name 3-Ethyl-2-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-39-3
Record name 3-Ethyl-2-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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